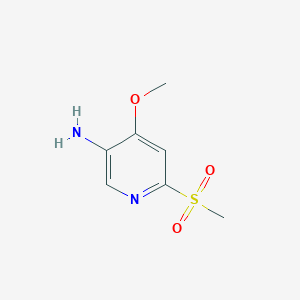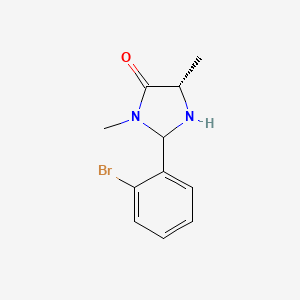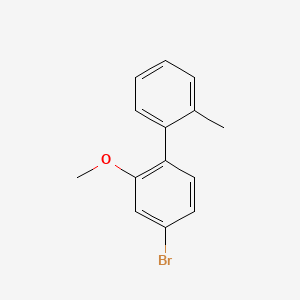
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 2’-position on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For example, 4-bromo-2-methoxybenzene can be coupled with 2-methylphenylboronic acid under these conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and bases is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to benzene. The presence of the bromine and methoxy groups can influence the reactivity and selectivity of these reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Cross-Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other cross-coupling reactions such as the Stille and Negishi couplings.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve acidic or basic catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, its functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with the methoxy group at the 4’-position.
4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group at the 4’-position.
2-Methoxy-4’-methyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its functional groups. The combination of bromine, methoxy, and methyl groups provides distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13BrO |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
4-bromo-2-methoxy-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16-2/h3-9H,1-2H3 |
InChI-Schlüssel |
UDDYCZMYSKJBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
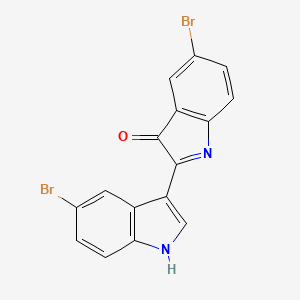


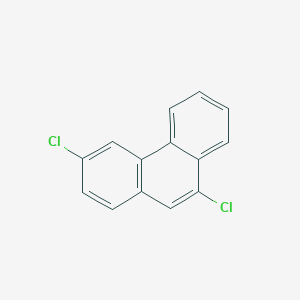



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
